cis,trans-5,9-Cyclododecadiene-cis-1,2-diol
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Overview
Description
cis,trans-5,9-Cyclododecadiene-cis-1,2-diol is a unique organic compound characterized by its cyclododecadiene structure with two hydroxyl groups at the 1beta and 2beta positions. This compound is notable for its distinct stereochemistry, which includes both E and Z configurations at the 5 and 9 positions, respectively. The presence of these configurations and hydroxyl groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis,trans-5,9-Cyclododecadiene-cis-1,2-diol typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable diene precursor under controlled conditions to form the cyclododecadiene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to control the stereochemistry and functional group placement. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
cis,trans-5,9-Cyclododecadiene-cis-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using hydrogenation or metal hydrides.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane or alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of cyclododecadiene-1,2-dione or cyclododecadiene-1,2-dicarboxylic acid.
Reduction: Formation of cyclododecane or cyclododecanol.
Substitution: Formation of cyclododecadiene-1,2-dichloride or cyclododecadiene-1,2-dimethyl ether.
Scientific Research Applications
cis,trans-5,9-Cyclododecadiene-cis-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of cis,trans-5,9-Cyclododecadiene-cis-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s stereochemistry allows it to fit into specific binding pockets, modulating biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(5E,9Z)-farnesyl acetone: Shares similar stereochemistry but differs in functional groups and chain length.
6-bromo-heneicosa-5E,9Z-dienoic acid: Similar E/Z configuration but contains a bromine atom and a longer carbon chain.
Uniqueness
cis,trans-5,9-Cyclododecadiene-cis-1,2-diol is unique due to its cyclododecadiene ring structure combined with hydroxyl groups at specific positions. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R,2S,5E,9Z)-cyclododeca-5,9-diene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4+/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYILZSOXKSYCF-FJLUDILZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C(CCC=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C/C=C\CC[C@H]([C@H](CC/C=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29118-70-5 |
Source
|
Record name | (1R*,2S*,5Z*,9E)-5,9-cyclododecadiene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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